4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride
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Overview
Description
4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a benzimidazole ring, and a phenol group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride typically involves the reaction of 5-amino-1H-benzimidazole with phenol under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride
- (5-Amino-1H-benzimidazol-2-yl)methanol dihydrochloride
Uniqueness
4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H13Cl2N3O |
---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)phenol;dihydrochloride |
InChI |
InChI=1S/C13H11N3O.2ClH/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8;;/h1-7,17H,14H2,(H,15,16);2*1H |
InChI Key |
MUOWMKAIBARSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O.Cl.Cl |
Origin of Product |
United States |
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